molecular formula C16H27NOSi B14007656 N,N-Diethyl-3-phenyl-1-[(trimethylsilyl)oxy]prop-1-en-1-amine CAS No. 831227-08-8

N,N-Diethyl-3-phenyl-1-[(trimethylsilyl)oxy]prop-1-en-1-amine

Katalognummer: B14007656
CAS-Nummer: 831227-08-8
Molekulargewicht: 277.48 g/mol
InChI-Schlüssel: SXYXFXXTKOLIJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Diethyl-3-phenyl-1-[(trimethylsilyl)oxy]prop-1-en-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a phenyl group, a diethylamino group, and a trimethylsilyloxy group attached to a prop-1-en-1-amine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-3-phenyl-1-[(trimethylsilyl)oxy]prop-1-en-1-amine typically involves the reaction of N,N-diethyl-3-phenylprop-1-en-1-amine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:

N,N-Diethyl-3-phenylprop-1-en-1-amine+Trimethylsilyl chlorideThis compound\text{N,N-Diethyl-3-phenylprop-1-en-1-amine} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} N,N-Diethyl-3-phenylprop-1-en-1-amine+Trimethylsilyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Diethyl-3-phenyl-1-[(trimethylsilyl)oxy]prop-1-en-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in the formation of various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

N,N-Diethyl-3-phenyl-1-[(trimethylsilyl)oxy]prop-1-en-1-amine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.

    Biology: The compound can be employed in biochemical studies to investigate its interactions with biological molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N,N-Diethyl-3-phenyl-1-[(trimethylsilyl)oxy]prop-1-en-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The trimethylsilyloxy group can enhance the compound’s stability and facilitate its transport across biological membranes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N-Diethyl-3-phenylprop-1-en-1-amine: Lacks the trimethylsilyloxy group.

    N,N-Dimethyl-3-phenylprop-1-en-1-amine: Contains dimethylamino instead of diethylamino group.

    N,N-Diethyl-3-phenyl-1-[(trimethoxysilyl)oxy]prop-1-en-1-amine: Contains trimethoxysilyloxy group instead of trimethylsilyloxy group.

Uniqueness

N,N-Diethyl-3-phenyl-1-[(trimethylsilyl)oxy]prop-1-en-1-amine is unique due to the presence of the trimethylsilyloxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

831227-08-8

Molekularformel

C16H27NOSi

Molekulargewicht

277.48 g/mol

IUPAC-Name

N,N-diethyl-3-phenyl-1-trimethylsilyloxyprop-1-en-1-amine

InChI

InChI=1S/C16H27NOSi/c1-6-17(7-2)16(18-19(3,4)5)14-13-15-11-9-8-10-12-15/h8-12,14H,6-7,13H2,1-5H3

InChI-Schlüssel

SXYXFXXTKOLIJO-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C(=CCC1=CC=CC=C1)O[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.